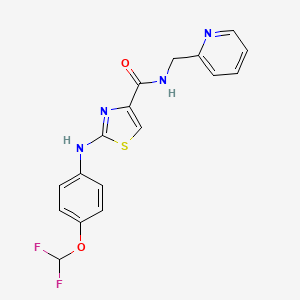

2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2S/c18-16(19)25-13-6-4-11(5-7-13)22-17-23-14(10-26-17)15(24)21-9-12-3-1-2-8-20-12/h1-8,10,16H,9H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKCDEZZYAUYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be denoted as follows:

This structure includes a thiazole ring, a pyridine moiety, and a difluoromethoxy-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy. Kinases play crucial roles in cell signaling pathways that regulate cell division and proliferation.

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells, leading to reduced tumor growth. This is achieved through the activation of intrinsic apoptotic pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further investigation is needed to confirm these effects.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against different cell lines:

These results indicate that the compound is particularly effective against liver and breast cancer cells.

Mechanistic Studies

Mechanistic studies have revealed that the compound's antitumor activity may be linked to its ability to inhibit specific kinases involved in cell cycle regulation. For instance, it has been shown to inhibit Aurora A/B kinases, which are critical for mitotic progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, with an observed increase in caspase activity, indicating activation of apoptotic pathways.

- Combination Therapy : Another study explored the effects of combining this compound with conventional chemotherapeutics like doxorubicin. The results showed enhanced cytotoxicity compared to either agent alone, suggesting potential for combination therapy strategies.

Q & A

How can researchers optimize the synthesis yield of 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide?

Level: Advanced

Methodological Answer:

Synthesis optimization requires addressing coupling efficiency and steric/electronic effects of substituents. For example:

- Coupling Agents: Use EDCI/HOBt for amide bond formation to reduce racemization and improve yields (e.g., 75–78% yields in ).

- Reactivity of Amines: Bulky amines (e.g., 4,4-difluorocyclohexylamine) may require extended reaction times or elevated temperatures to achieve >70% yields, as seen in .

- Solvent and pH: Polar aprotic solvents (e.g., DMF) with pH control (neutral to slightly basic) enhance nucleophilic attack during amide coupling.

Data Note: Yields drop significantly (e.g., 6–35%) with electron-deficient or sterically hindered amines (), emphasizing substituent effects.

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Assign peaks for the thiazole ring (δ ~7.8–8.0 ppm for C4-H), pyridylmethyl group (δ ~4.5 ppm for CH2), and difluoromethoxy signals (δ ~6.8–7.2 ppm with 19F coupling).

- ESI-MS: Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 Da).

- HPLC Purity: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify >95% purity ( ) .

Advanced Consideration: For stereochemical confirmation, employ 2D NMR (e.g., NOESY) or X-ray crystallography if single crystals are obtainable.

How should researchers design biological assays to evaluate the anticancer potential of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Screening: Use cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Target Engagement: Perform kinase inhibition profiling or thermal shift assays to identify binding targets (e.g., kinases implicated in ).

- Pharmacokinetics (PK): Assess metabolic stability using liver microsomes and plasma protein binding assays. highlights rapid in vivo clearance, suggesting need for PK optimization.

Data Note: Structural analogs show activity at nM–µM ranges, but potency depends on substituent modifications ().

Does this compound exhibit stereoisomerism, and how can chirality impact its bioactivity?

Level: Basic

Methodological Answer:

- Chiral Centers: The thiazole-linked amino group and pyridylmethyl moiety may introduce chirality. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.

- Bioactivity Impact: shows (4R)- and (4S)-isomers of similar thiazoles exhibit 2–3-fold differences in IC50 values, underscoring the need for enantiopure synthesis.

Advanced Consideration: Synthesize and test individual enantiomers to correlate stereochemistry with target selectivity (e.g., kinase inhibition profiles).

What strategies ensure analytical purity and stability during storage?

Level: Basic

Methodological Answer:

- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for >98% purity .

- Stability: Store at −20°C under inert atmosphere (N2/Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products.

Advanced Consideration: Identify degradation pathways using forced degradation (e.g., exposure to H2O2 for oxidation products).

How can mechanistic studies elucidate the compound’s mode of action?

Level: Advanced

Methodological Answer:

- Molecular Docking: Model interactions with kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina. highlights docking poses for related thiazoles in active sites.

- CRISPR Screening: Perform genome-wide knockout screens to identify synthetic lethal targets.

- Biophysical Assays: Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics (KD, kon/koff).

Data Note: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance target binding via hydrophobic and dipole interactions ().

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Reagent Compatibility: Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Intermediate Stability: Hydrolyze esters (e.g., tert-butyl) under mild acidic conditions (TFA/DCM) to avoid side reactions .

- Yield Optimization: Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve reproducibility and safety.

Data Note: Multi-step syntheses with cumulative yields <40% may require orthogonal protection strategies ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.